molecular formula C14H14N4O2S B11198009 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11198009
M. Wt: 302.35 g/mol
InChI Key: CQGJAYFDCBUUCG-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical development, known for yielding compounds with diverse biological activities. Recent scientific investigations have highlighted the potential of this chemical class in pioneering new therapeutic avenues. A key area of research for sulfonamide-bearing triazolopyridines is their application as novel antimalarial agents. These compounds have been developed through virtual screening and molecular docking studies targeting falcipain-2 (FP-2), a cysteine protease enzyme that is essential for the survival and development of the Plasmodium falciparum parasite, the most lethal causative agent of malaria . Inhibition of this enzyme disrupts hemoglobin hydrolysis, hindering parasitic growth and offering a potential mechanism for antimalarial action . Furthermore, structurally related [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated potent activity in oncology research. Recent studies (2025) have identified such compounds as potent smoothened (SMO) inhibitors, which target the Hedgehog signaling pathway and have shown significant antiproliferative activity against colorectal carcinoma cells in vitro . This underscores the broader potential of the triazolopyridine sulfonamide scaffold in targeted cancer therapy research. The molecular formula of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is C14H14N4O2S, with a molecular weight of 302.36 . Its structure features a fused triazole-pyridine ring system with a sulfonamide group, contributing to its properties as a potential enzyme inhibitor. Researchers can utilize this compound to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate its efficacy in various biochemical and cellular assays.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H14N4O2S/c1-10-4-3-5-12(8-10)17-21(19,20)13-6-7-14-16-15-11(2)18(14)9-13/h3-9,17H,1-2H3

InChI Key

CQGJAYFDCBUUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF in the presence of potassium carbonate and p-TsOH .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and other efficient synthetic routes suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .

Scientific Research Applications

3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the cysteine protease FP-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite’s ability to degrade human hemoglobin, leading to its death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Compound 6c belongs to a family of triazolopyridine sulfonamides with modifications at three key positions: the triazole ring, pyridine core, and sulfonamide substituents. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) logP* Key Modifications
6c (Target Compound) 3-CH₃, 6-SO₂NH(3-MePh) 302.34 164–166 70 3.59† Methylphenyl sulfonamide
6a (N-(3,5-Difluorophenyl)-analog) 8-SO₂NH(3,5-F₂Ph) 310.27 184–186 82 3.10‡ Fluorinated aryl sulfonamide
8c (N,N-Disubstituted analog) 8-SO₂N(3,5-Me₂Ph)(4-MeOCH₂Ph), 3-CH₃ 444.50 168–169 62 4.20‡ Bis-aryl substitution, methoxy group
P048-0262 (Fluorinated benzyl) 6-SO₂N(3-MePh)(2-FBn) 410.47 N/A N/A 3.59† Fluorobenzyl substitution
3-Ethyl-N-(3-F-Bn)-N-(4-MeOPh)-analog 6-SO₂N(3-F-Bn)(4-MeOPh), 3-CH₂CH₃ 444.50 N/A N/A 4.50‡ Ethyl triazole, fluorobenzyl, methoxy

*Predicted or calculated values; †From ; ‡Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects on Melting Points : Fluorinated analogs (e.g., 6a ) exhibit higher melting points (184–186°C) compared to 6c (164–166°C), likely due to enhanced dipole interactions and crystal packing efficiency .
  • Synthetic Yields : The lower yield of 6c (70%) vs. 6a (82%) suggests steric or electronic challenges in introducing the 3-methylphenyl group .
  • Lipophilicity : Bis-aryl substituted compounds (e.g., 8c ) and those with methoxy groups show higher logP values, which may improve membrane permeability but reduce aqueous solubility .
Table 2: Antimalarial Activity of Selected Analogs
Compound Name IC₅₀ (µM) Key Structural Features
3-Ethyl-N-(3-F-Bn)-N-(4-MeOPh)-analog 2.24 Ethyl triazole, fluorobenzyl, methoxy
2-(3-Cl-Bn)-8-piperidinylsulfonyl 4.98 Chlorobenzyl, piperidine sulfonyl
6c N/R Methylphenyl sulfonamide

N/R = Not reported in provided data.

SAR Insights:
  • Fluorine and Methoxy Substitutions : The most potent analog (IC₅₀ = 2.24 µM) combines a fluorobenzyl group and methoxy substitution, suggesting that electron-withdrawing groups and increased lipophilicity enhance target (falcipain-2) binding .
  • Their bulkier structures may hinder target engagement .
  • Role of Methyl Groups : The 3-methyl group in 6c may contribute to metabolic stability but could reduce potency compared to ethyl or halogenated analogs .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can purity be ensured?

  • Methodological Answer : The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions, including cyclization and sulfonamide coupling. Key steps include:
  • Cyclocondensation : Formation of the triazolo-pyridine core via [1,2,4]triazole ring closure under reflux conditions (e.g., acetonitrile at 60°C or higher) .
  • Sulfonylation : Reaction of the pyridine intermediate with sulfonyl chlorides, using base catalysts (e.g., Et₃N) to promote coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products.
  • Analytical Validation : Purity is confirmed via HPLC (>95% purity) and structural validation via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl groups) and HRMS .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationCH₃CN, 60°C, 12h65–78
SulfonylationSO₂Cl₂, Et₃N, DCM72–85

Q. How is the molecular structure of this compound characterized, and what techniques are critical?

  • Methodological Answer : Structural elucidation combines:
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds ~1.34 Å) and confirms regiochemistry of the triazole ring .
  • Spectroscopy : ¹H NMR (methyl groups at δ 2.1–2.5 ppm), ¹³C NMR (sulfonamide carbonyl at ~170 ppm), and IR (S=O stretching at ~1150 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ m/z calculated for C₁₆H₁₇N₄O₂S: 345.1024) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for cyclization steps. ICReDD’s workflow integrates:
  • Reaction Path Search : Identifies low-energy pathways for triazole formation .
  • Solvent Effects : COSMO-RS models screen solvent polarity impact on yields .
  • Experimental Feedback : Machine learning correlates computed parameters (e.g., activation energy) with experimental yields to refine predictions .

Q. Table 2: Computational vs. Experimental Yields

DerivativeComputed Yield (%)Experimental Yield (%)
R = -CF₃6865
R = -OCH₃7370

Q. How can conflicting bioactivity data across studies be resolved for this compound?

  • Methodological Answer : Contradictions in biological assays (e.g., IC₅₀ variability) arise from:
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Limits : Poor aqueous solubility may lead to underestimated potency. Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Target Selectivity : Off-target effects identified via kinome profiling (e.g., kinase panel screens) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated sulfonamide) to enhance bioavailability .
  • Lipophilicity Adjustment : LogP optimization via substituent variation (e.g., replacing methyl with trifluoromethyl improves membrane permeability) .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., triazole ring oxidation); blocking with electron-withdrawing groups (e.g., -Cl) reduces clearance .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational structural predictions?

  • Methodological Answer : Discrepancies arise from:
  • Crystal Packing Effects : XRD detects intermolecular forces (e.g., hydrogen bonds) absent in gas-phase DFT calculations .
  • Conformational Flexibility : Solution-phase NMR may reveal rotamers not observed in static crystal structures .
  • Resolution Limits : Low-resolution XRD data (<1.0 Å) may misassign bond angles by ±2° .

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